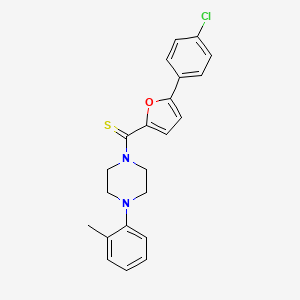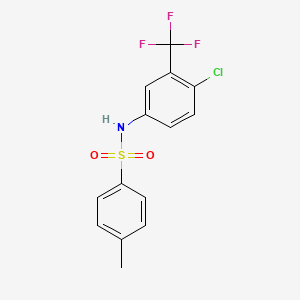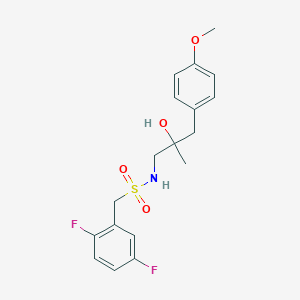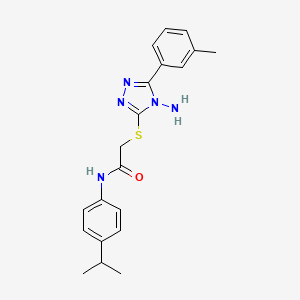![molecular formula C10H10ClNO3 B2804981 3-{[(Chloroacetyl)amino]methyl}benzoic acid CAS No. 718-15-0](/img/structure/B2804981.png)
3-{[(Chloroacetyl)amino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[(Chloroacetyl)amino]methyl}benzoic acid” is a chemical compound that is used in the field of life sciences . It is available for purchase from various scientific distributors .
Synthesis Analysis
The synthesis of similar compounds, such as 3-chloro methyl benzoic acid, has been described in patents . The method involves a one-step reaction using benzoyl chloride and paraformaldehyde in a solvent under Lewis acid catalysts such as zinc chloride and ferric chloride. This method is simple, easy to control, and environmentally friendly .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various databases . For instance, “Benzoic acid, 3-amino-, methyl ester” has a molecular weight of 142.0911 and a chemical formula of C8H9NO2 .Chemical Reactions Analysis
The chemical reactions of benzoic acid derivatives have been studied extensively. The reactivity of these compounds can be influenced by the nature and position of the substituent on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been documented . For example, benzoic acid is a crystalline, colorless solid under normal conditions .Aplicaciones Científicas De Investigación
Antituberculosis Activity of Organotin(IV) Complexes
Organotin(IV) complexes, including those derived from 3-{[(Chloroacetyl)amino]methyl}benzoic acid and related structures, have shown significant antituberculosis activity. The antituberculosis potential of these complexes is influenced by the nature of the ligand environment, the organic groups attached to the tin, and the compound's structure. Triorganotin(IV) complexes, in particular, have been found to possess superior antituberculosis activity compared to their diorganotin(IV) counterparts, potentially due to differences in toxicity associated with the organotin compounds' structure. This highlights the importance of structural diversity in the development of effective antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Potential as a Substitute for ASA in Drug Development
A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, shows promise as an alternative to acetylsalicylic acid (ASA) due to its anti-inflammatory and analgesic activity through cyclooxygenase (COX) inhibition. Despite ASA's gastric toxicity, the new compound offers a potentially safer alternative with a favorable toxicity profile, along with analgesic, anti-inflammatory, and antiplatelet activities. This indicates the significant potential of this compound in "new" drug development, underscoring the importance of exploring alternatives to widely used drugs with well-documented adverse effects (Tjahjono et al., 2022).
Role in Flavor Enhancement in Foods
The production and breakdown pathways of branched aldehydes, including 2-methyl propanal and 2- and 3-methyl butanal, are crucial for their role as flavor compounds in various food products. These compounds are derived from amino acids and contribute significantly to the flavor profile of both fermented and non-fermented food products. Understanding the metabolic conversions, microbial contributions, and food composition that influence the formation of these aldehydes is essential for controlling their presence in food products, indicating the relevance of such compounds in enhancing food flavor (Smit, Engels, & Smit, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
3-[[(2-chloroacetyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-5-9(13)12-6-7-2-1-3-8(4-7)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSAYQRAIHEUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2804900.png)





![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2804909.png)
![1-[(4-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2804912.png)
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804913.png)


![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2804921.png)